1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula and a molecular weight of 192.19 g/mol. It is classified as a diketone due to the presence of two carbonyl groups in its structure. This compound is recognized as an impurity related to prasugrel hydrochloride, a novel platelet inhibitor used in cardiovascular therapies. Its IUPAC name reflects its structural components, highlighting both the cyclopropyl and fluorophenyl moieties.
The compound is cataloged under various chemical databases, including PubChem and BenchChem, where it is identified by the CAS number 1391054-37-7. It falls under the category of pharmaceutical intermediates and is primarily noted for its relevance in drug development, particularly in the context of antiplatelet agents.
The synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione typically involves several steps:
The molecular structure of 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione can be represented using various notations:
C1CC1C(=O)C(=O)C2=CC=CC=C2F
InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2
These notations depict the arrangement of atoms within the molecule, emphasizing the cyclopropyl ring and the fluorinated phenyl group.
The compound's molecular weight is 192.19 g/mol, and it has a notable presence in pharmaceutical research due to its structural properties that influence biological activity.
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is closely related to its role as an impurity in prasugrel hydrochloride. It acts by modulating platelet aggregation through inhibition pathways that are influenced by environmental factors such as pH and temperature.
Studies indicate that variations in environmental conditions can affect the stability and efficacy of this compound, similar to other related antiplatelet agents.
The compound exhibits typical diketone reactivity, including susceptibility to nucleophilic attack at carbonyl carbons. Its fluorinated phenyl group enhances its reactivity profile compared to non-fluorinated analogs.
The accurate mass of the compound is reported as 192.0587 g/mol .
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione finds applications primarily in scientific research related to drug development, particularly in studying antiplatelet mechanisms and developing new therapeutic agents targeting cardiovascular diseases. Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects associated with existing drugs like prasugrel.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2